REACTION_SMILES
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[Cl:1][c:2]1[c:3]([O:4][c:5]2[cH:6][c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12][cH:13]2)[cH:14][c:15]([C:18]([F:19])([F:20])[F:21])[cH:16][cH:17]1.[Cl:32][CH2:33][CH2:34][Cl:35].[K+:27].[O-:28][N+:29]([O-:30])=[O:31].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26]>>[Cl:1][c:2]1[c:3]([O:4][c:5]2[cH:6][c:7]([C:8](=[O:9])[OH:10])[c:11]([N+:29](=[O:28])[O-:30])[cH:12][cH:13]2)[cH:14][c:15]([C:18]([F:19])([F:20])[F:21])[cH:16][cH:17]1
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Name
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O=C(O)c1cccc(Oc2cc(C(F)(F)F)ccc2Cl)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(Oc2cc(C(F)(F)F)ccc2Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)c1cc(Oc2cc(C(F)(F)F)ccc2Cl)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |